N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide
Description
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a piperidine ring, and a thiophene moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-22-7-6-16(18(22)26)23-8-4-13(5-9-23)19-17(25)15-12-24(21-20-15)11-14-3-2-10-27-14/h2-3,10,12-13,16H,4-9,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISQDZZAIZDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)NC(=O)C3=CN(N=N3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the incorporation of the thiophene moiety through a coupling reaction. The final step often involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine and thiophene moieties contribute to the compound’s overall binding affinity and specificity. This compound may affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide: shares structural similarities with other triazole-containing compounds, such as:
Uniqueness
The unique combination of the triazole, piperidine, and thiophene rings in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
